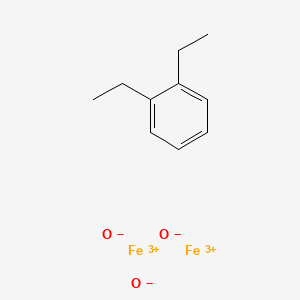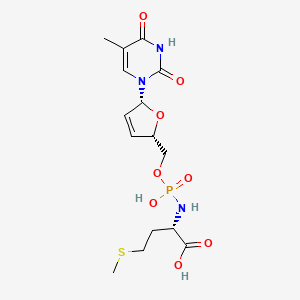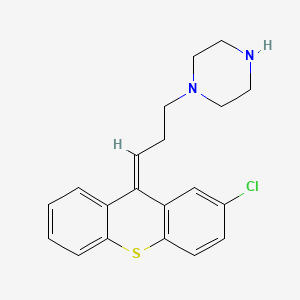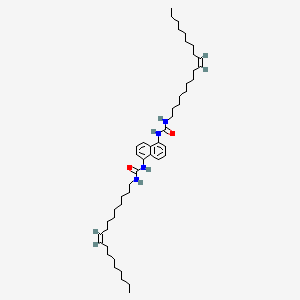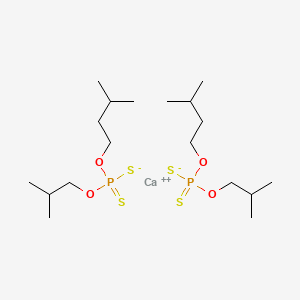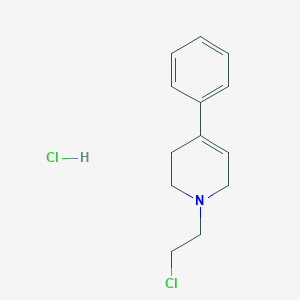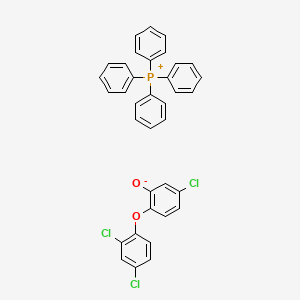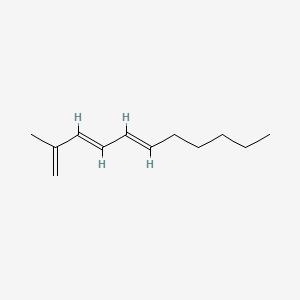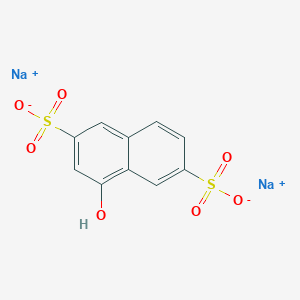
Disodium 4-hydroxynaphthalene-2,6-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-hydroxynaphthalene-2,6-disulphonate is an organic compound with the molecular formula C10H6Na2O7S2. It is a disodium salt of 4-hydroxynaphthalene-2,6-disulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium 4-hydroxynaphthalene-2,6-disulphonate can be synthesized through the sulfonation of 4-hydroxynaphthalene. The process involves the reaction of 4-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-hydroxynaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt. The process is optimized for high yield and purity, with careful control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-hydroxynaphthalene-2,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Naphthols
Substitution: Sulfonated derivatives
Aplicaciones Científicas De Investigación
Disodium 4-hydroxynaphthalene-2,6-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of chelating agents and surfactants.
Mecanismo De Acción
The mechanism of action of disodium 4-hydroxynaphthalene-2,6-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Disodium 4-hydroxynaphthalene-2,6-disulphonate can be compared with other similar compounds such as:
Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate: Similar structure but with an additional hydroxyl group.
Disodium 1-hydroxynaphthalene-3,6-disulphonate: Different position of hydroxyl and sulfonic acid groups.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
24402-46-8 |
|---|---|
Fórmula molecular |
C10H6Na2O7S2 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
disodium;4-hydroxynaphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)3-6-1-2-7(4-9(6)10)18(12,13)14;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
Clave InChI |
RLZVCSMLCVGDHP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


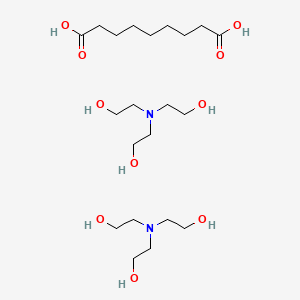

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)



